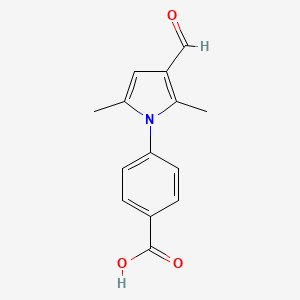

4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 242028. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-7-12(8-16)10(2)15(9)13-5-3-11(4-6-13)14(17)18/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYVXQQXXCPCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311385 | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52034-38-5 | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52034-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 242028 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052034385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52034-38-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for obtaining 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the formation of a substituted pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of a formyl group using the Vilsmeier-Haack reaction. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visualization of the synthetic pathway.

Core Synthesis Pathway

The synthesis of the target compound is achieved through two sequential chemical transformations:

-

Paal-Knorr Pyrrole Synthesis: This step involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione to form the intermediate, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. The reaction is typically catalyzed by a weak acid.[1][2]

-

Vilsmeier-Haack Formylation: The intermediate pyrrole derivative is then subjected to formylation using a Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic aromatic substitution introduces a formyl group at the 3-position of the pyrrole ring, yielding the final product.[3][4][5]

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on typical yields for these reactions. Actual yields may vary depending on experimental conditions and scale.

| Step | Reaction | Reactants | Products | Typical Yield (%) |

| 1 | Paal-Knorr Synthesis | 4-Aminobenzoic acid, 2,5-Hexanedione | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 85-95% |

| 2 | Vilsmeier-Haack Formylation | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, DMF, POCl₃ | This compound | 70-85% |

Experimental Protocols

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Pyrrole Synthesis)

Materials:

-

4-Aminobenzoic acid

-

2,5-Hexanedione

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in a minimal amount of ethanol.

-

To this solution, add 2,5-hexanedione (1.1 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add deionized water to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous dimethylformamide (DMF) (3.0 equivalents) and cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid and hydrolyze the intermediate iminium salt.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

Caption: Two-step synthesis of the target compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the novel compound 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (CAS No. 52034-38-5). While experimental data for this specific molecule is limited in publicly available literature, this document compiles known information and provides expert analysis based on structurally related compounds to offer a detailed profile for researchers and drug development professionals. The guide covers molecular and structural data, predicted physicochemical parameters, a plausible synthetic route based on the Paal-Knorr synthesis, and a discussion of potential biological applications, particularly in the realm of antimicrobial and anticancer research.

Introduction

Substituted pyrrole and benzoic acid moieties are prevalent pharmacophores in a multitude of biologically active compounds. The unique combination of a pyrrole ring, known for its diverse pharmacological activities, with a benzoic acid functional group, which can modulate solubility and protein-binding characteristics, makes this compound a compound of significant interest for drug discovery and development. The presence of a formyl group further provides a reactive handle for derivatization and the development of novel chemical entities. This guide aims to consolidate the available information and provide a foundational understanding of this compound for further research.

Molecular and Physicochemical Properties

Detailed experimental characterization of this compound is not extensively reported. However, based on its chemical structure and data from analogous compounds, we can predict its core physicochemical properties.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52034-38-5 |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=O |

| InChI Key | Not available |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of the compound. These values are computationally derived and should be confirmed experimentally.

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol |

| pKa (acidic) | ~4-5 (for the carboxylic acid) |

| LogP | ~2.5 - 3.5 |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (from the carbonyl oxygen and the two oxygen atoms of the carboxylic acid) |

Synthesis and Characterization

A plausible and efficient synthetic route for this compound involves a two-step process, beginning with the well-established Paal-Knorr pyrrole synthesis.[1][2][3][4][5]

Synthetic Pathway

The synthesis would likely proceed as follows:

-

Paal-Knorr Pyrrole Synthesis: Reaction of 4-aminobenzoic acid with hexane-2,5-dione in the presence of an acid catalyst to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

-

Vilsmeier-Haack Formylation: Formylation of the resulting pyrrole derivative at the 3-position using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

-

To a solution of 4-aminobenzoic acid (1 equivalent) in glacial acetic acid, add hexane-2,5-dione (1.1 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.2 equivalents) to anhydrous dimethylformamide (DMF) with stirring.

-

To this Vilsmeier reagent, add a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Characterization

The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the aldehyde (C-H and C=O stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been reported, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

Antimicrobial Activity

Many pyrrole derivatives have demonstrated significant antibacterial and antifungal properties.[6][7] The pyrrole ring can interact with various microbial enzymes and cellular components. The benzoic acid moiety can enhance cellular uptake and bioavailability. It is hypothesized that this compound could act as an inhibitor of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or enoyl-acyl carrier protein reductase (InhA), which are common targets for antimicrobial agents.

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

Certain substituted pyrroles have been investigated for their anticancer properties. The mechanism of action could involve the inhibition of protein kinases, induction of apoptosis, or disruption of cell cycle progression. The planar structure of the pyrrole ring fused to the benzoic acid could allow for intercalation into DNA or binding to the active sites of key oncogenic proteins.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its physicochemical properties, a viable synthetic strategy, and highlights its potential as a lead compound for the development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is highly encouraged to fully elucidate the potential of this molecule.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

CAS Number: 52034-38-5[1]

This technical guide provides a comprehensive overview of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, including its chemical properties, synthesis, and the biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for the target compound is limited in publicly available literature. The following table summarizes available data for this compound and provides comparative data for closely related analogs.

| Property | This compound | 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid |

| CAS Number | 52034-38-5[1] | 409353-42-0[2] | 313701-93-8[3] |

| Molecular Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃[2] | C₁₃H₁₃NO₃[3] |

| Molecular Weight | 243.26 g/mol | 243.258 g/mol [2] | 231.25 g/mol [3] |

| Exact Mass | 243.09 g/mol | 243.09 g/mol [2] | 231.09 g/mol [3] |

| LogP (Predicted) | Not Available | 2.60480[2] | 3.2[3] |

| PSA | Not Available | 59.30000[2] | 62.5 Ų[3] |

| Spectroscopic Data | NMR and computational data are referenced in chemical databases.[1] | Not Available | Not Available |

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Pyrroles via Paal-Knorr Reaction

The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[4][5][6]

Objective: To synthesize a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid precursor.

Materials:

-

4-aminobenzoic acid

-

Hexane-2,5-dione

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a minimal amount of ethanol.

-

Add hexane-2,5-dione (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 40 µL per 0.0374 mmol of diketone).[5]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 15 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4][5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous phase three times with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Protocol 2: Vilsmeier-Haack Formylation of a Pyrrole Ring

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto an electron-rich aromatic ring like pyrrole.

Objective: To introduce a formyl group at the 3-position of the pyrrole ring.

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C.

-

Slowly add POCl₃ (1.2 equivalents) to the cooled DMF solution with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Prepare a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DCM.

-

Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and a saturated sodium bicarbonate solution.

-

Stir vigorously until gas evolution ceases and the mixture is basic.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield this compound.

Protocol 3: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

Derivatives of pyrrole have shown potential as antimicrobial agents.[7][8] The following is a general protocol for assessing the antibacterial activity of a compound.[9][10]

Objective: To evaluate the in vitro antibacterial activity of the target compound.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar

-

Sterile filter paper discs

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control[9]

-

DMSO as a negative control

-

Sterile petri dishes

-

Incubator

Procedure:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly spread the bacterial suspension over the surface of the agar plates using a sterile swab.

-

Dissolve the test compound in DMSO to a known concentration (e.g., 100 µg/mL).[9]

-

Impregnate sterile filter paper discs with the test compound solution. Also prepare discs with the standard antibiotic and DMSO alone.

-

Place the discs onto the inoculated agar plates.

-

Incubate the plates at 37 °C for 24 hours.[9]

-

Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.

Biological Activity of Related Pyrrole Derivatives

While specific biological data for this compound is not widely published, numerous studies have reported the antimicrobial and antitubercular activities of its structural analogs.[7][8][11] These findings suggest that the pyrrole-benzoic acid scaffold is a promising starting point for the development of new therapeutic agents.

| Compound Type | Activity | Organism(s) | MIC Range (µg/mL) |

| Pyrrole-derived hydrazones | Antibacterial | Staphylococcus aureus, Acinetobacter baumannii | 0.78 - 1.56[12] |

| 4-(2,5-dimethylpyrrol-1-yl) benzohydrazides | Antitubercular | Mycobacterium tuberculosis | 0.8 - 25[8] |

| 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide analogs | Antimicrobial | Various bacteria and fungi | 1 - 4[7] |

| Pyrazole-derived hydrazones | Antibacterial | Drug-resistant S. aureus and A. baumannii | as low as 0.39[11][13] |

Visualizations

Logical Synthesis Workflow

The following diagram illustrates a logical two-step synthesis approach to obtain the target compound.

Caption: Logical workflow for the synthesis of the target compound.

General Antimicrobial Screening Workflow

This diagram outlines a typical workflow for evaluating the antimicrobial properties of a novel chemical entity.

Caption: General workflow for antimicrobial screening of a test compound.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | C13H13NO3 | CID 668744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. redalyc.org [redalyc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Not Publicly Available

A comprehensive search of publicly available scientific databases and literature has revealed no specific experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for the compound 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. Consequently, a detailed technical guide or whitepaper containing quantitative data tables and specific experimental protocols for this molecule cannot be compiled at this time.

While data for structurally related compounds, such as derivatives of pyrrole and benzoic acid, are available, direct extrapolation of this information to predict the precise spectral characteristics of this compound would be speculative and would not meet the rigorous standards required for a technical document intended for researchers, scientists, and drug development professionals.

The synthesis and characterization of novel compounds like this compound are typically disclosed in peer-reviewed scientific journals or patents. The absence of such information suggests that the compound may not have been synthesized, or if it has, its characterization data has not been made public.

General Methodologies for Spectroscopic Analysis

For the benefit of researchers who may synthesize this compound in the future, a general overview of the experimental protocols typically employed for acquiring spectroscopic data for novel organic molecules is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum would be recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Expected signals would include those for the aromatic protons of the benzoic acid ring, the pyrrole ring proton, the formyl proton, and the methyl group protons.

-

¹³C NMR (Carbon-13 NMR): A similar sample preparation would be used. The spectrum would provide information on the chemical environment of each carbon atom in the molecule.

Infrared (IR) Spectroscopy

An IR spectrum would be obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. Key characteristic absorption bands would be expected for the carboxylic acid O-H and C=O stretches, the aldehyde C=O stretch, C-H stretches (aromatic and aliphatic), and C=C and C-N stretches of the pyrrole and benzene rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. A common technique is Electrospray Ionization (ESI) mass spectrometry, which would provide the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

Logical Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of a novel compound like this compound is outlined in the diagram below. This process ensures a comprehensive characterization of the molecule's structure.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

role of "4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid" in atorvastatin synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the core synthetic route for Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor. Initial inquiries into the role of "4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid" in this process have been inconclusive, as a comprehensive review of prominent scientific literature and patents does not identify this compound as a key intermediate in the widely adopted industrial synthesis of Atorvastatin. The prevailing and most economically viable method for Atorvastatin's production is a convergent synthesis strategy centered around the Paal-Knorr pyrrole synthesis .[1] This document will therefore focus on this industrially significant pathway, presenting detailed experimental protocols, quantitative data, and process visualizations to provide a thorough understanding of this critical pharmaceutical manufacturing process.

The Convergent Paal-Knorr Synthesis Strategy

The industrial synthesis of Atorvastatin is a prime example of a convergent synthesis, which involves the independent synthesis of complex molecular fragments that are later combined to form the final product. This approach is generally more efficient and results in higher overall yields compared to a linear synthesis. The Paal-Knorr route to Atorvastatin hinges on the creation of two key intermediates which are then coupled to form the core structure of the drug.[2]

The two primary intermediates are:

-

The 1,4-Diketone: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide

-

The Chiral Amino Side-Chain: (4R,cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate[3]

The final, crucial steps involve the condensation of these two intermediates to form the central pyrrole ring, followed by deprotection of the side chain to yield the active pharmaceutical ingredient.

Caption: Convergent synthesis of Atorvastatin via the Paal-Knorr route.

Synthesis of Key Intermediates

The 1,4-Diketone Intermediate

The 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is typically synthesized via a Stetter reaction.[4][5]

Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis

-

Reactants: 4-fluorobenzaldehyde and 2-benzylidine isobutyryl acetanilide.

-

Solvent: A non-ketonic solvent such as Tetrahydrofuran (THF) is often used, as the reaction is sensitive to water.[5]

-

Procedure:

-

A reaction vessel is thoroughly dried, for instance, by washing with a non-ketonic solvent like THF to remove residual water.[5]

-

4-fluorobenzaldehyde and 2-benzylidine isobutyryl acetanilide are charged into the vessel with the solvent.

-

The reaction is catalyzed, and upon completion, the 1,4-diketone is isolated. Purification can be achieved through recrystallization.

-

The Chiral Amino Side-Chain Intermediate

The synthesis of (4R,cis)-1,1-dimethylethyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a multi-step process that establishes the critical stereochemistry of the side chain. One common route starts from (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

Experimental Protocol: Synthesis of the Chiral Amine from a Hydroxymethyl Precursor

-

Starting Material: (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

-

Procedure Overview: This conversion involves multiple steps, typically:

-

Activation of the hydroxyl group: The primary alcohol is converted into a good leaving group, for example, a sulfonate ester (e.g., nosylate or tosylate) or a halide. This is often achieved by reacting the alcohol with a sulfonyl chloride in the presence of a base like triethylamine.

-

Cyanation: The activated intermediate is then reacted with a cyanide salt (e.g., KCN) in a polar aprotic solvent like DMSO to introduce the nitrile group, forming (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.[3]

-

Reduction of the Nitrile: The nitrile is reduced to the primary amine. A common method is hydrogenation using a catalyst like Raney nickel or sponge nickel in a solvent such as isopropanol.[6] This yields the final chiral amino side-chain intermediate.

-

The Paal-Knorr Condensation

This is the key convergent step where the two intermediates are joined to form the protected Atorvastatin molecule.

Experimental Protocol: Paal-Knorr Reaction

-

Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone) and (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (chiral amine).

-

Catalyst: An organic acid, most commonly pivalic acid.[7]

-

Solvent: A mixture of non-polar solvents that allow for azeotropic removal of water, such as toluene and heptane, often with THF as a co-solvent.[2][7]

-

Procedure:

-

The 1,4-diketone and the chiral amine (typically in slight excess) are dissolved in the solvent mixture in a reaction vessel equipped with a Dean-Stark trap or a similar apparatus for water removal.

-

Pivalic acid is added as a catalyst.

-

The mixture is heated to reflux, and the reaction progress is monitored (e.g., by TLC). The azeotropic removal of water drives the reaction to completion.

-

Upon completion, the reaction mixture is cooled and subjected to a work-up, which typically involves washing with an aqueous basic solution (e.g., sodium bicarbonate) to remove the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude protected Atorvastatin.

-

The product can be purified by recrystallization.

-

Quantitative Data for the Paal-Knorr Reaction

| Catalyst | Solvent System | Reaction Time | Yield | Reference |

| Pivalic Acid | Toluene-Heptane-THF | ~24 hours | High-yielding | [2] |

| Pivalic Acid | Toluene, n-Heptane | Reflux | Not specified | |

| Pivalic Acid with Triethylamine | THF, MTBE | Reflux | Improved rate and yield | [8] |

Deprotection to Yield Atorvastatin

The final steps of the synthesis involve the removal of the protecting groups from the side chain of the Atorvastatin molecule.

Experimental Protocol: Deprotection

-

Starting Material: The protected Atorvastatin intermediate from the Paal-Knorr reaction.

-

Procedure:

-

Acetonide Deprotection: The acetonide protecting the diol is removed under acidic conditions. The protected intermediate is dissolved in a solvent like methanol and treated with an aqueous acid, such as hydrochloric acid.[6][7] The reaction is stirred at room temperature until completion. The resulting diol ester is then isolated.

-

Ester Hydrolysis (Saponification): The tert-butyl ester is hydrolyzed to the carboxylic acid using a base, typically sodium hydroxide in a mixture of water and an alcohol like methanol.[6] This results in the sodium salt of Atorvastatin.

-

Formation of the Calcium Salt: The sodium salt is converted to the final hemi-calcium salt by treatment with a calcium salt, such as calcium acetate.[9] The Atorvastatin calcium then precipitates from the solution and can be isolated by filtration.

-

Caption: Workflow for the deprotection of the Atorvastatin intermediate.

Conclusion

The Paal-Knorr synthesis represents a robust and highly optimized pathway for the industrial production of Atorvastatin. Its convergent nature allows for the efficient assembly of the complex molecular architecture of the drug. While alternative synthetic strategies, including other methods for pyrrole synthesis and asymmetric approaches, have been explored, the Paal-Knorr route remains a cornerstone of Atorvastatin manufacturing.[1][10] A thorough understanding of the synthesis of the key 1,4-diketone and chiral amino side-chain intermediates, as well as the conditions for their condensation and subsequent deprotection, is essential for professionals in the field of pharmaceutical development and manufacturing.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. books.rsc.org [books.rsc.org]

- 3. US5103024A - Process for the synthesis of (4r-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate - Google Patents [patents.google.com]

- 4. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20090221852A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 6. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proposed synthesis, characterization, and potential biological relevance of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Proposed Synthesis

The synthesis of the target molecule can be envisioned through a two-step process, beginning with the well-established Paal-Knorr pyrrole synthesis to construct the core heterocyclic structure, followed by a regioselective formylation of the pyrrole ring.

Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

The initial step involves the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with 4-aminobenzoic acid. This reaction, known as the Paal-Knorr synthesis, is a robust and widely used method for preparing N-substituted pyrroles.[1][2][3] The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[4][5]

Step 2: Vilsmeier-Haack Formylation

The second step introduces the formyl (-CHO) group onto the pyrrole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7][8] Pyrroles are electron-rich heterocycles and readily undergo electrophilic substitution.[9][10] While formylation can occur at either the C2 or C3 position, steric hindrance from the methyl groups at C2 and C5 is expected to direct the formylation primarily to the C3 position.[11]

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Materials:

-

4-aminobenzoic acid

-

2,5-hexanedione

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Protocol 2: Synthesis of this compound

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Phosphoryl chloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF (as solvent) to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.5 equivalents) dropwise to the cold DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1.0 equivalent) in DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Hypothetical Quantitative Data for Synthesis

| Parameter | Step 1: Paal-Knorr Synthesis | Step 2: Vilsmeier-Haack Formylation |

| Starting Material | 4-aminobenzoic acid | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid |

| Reagents | 2,5-hexanedione, Acetic Acid | POCl₃, DMF |

| Reactant Molar Ratio | 1 : 1.1 | 1 : 1.5 (to POCl₃) |

| Reaction Time | 2 - 4 hours | 2 - 3 hours |

| Reaction Temperature | 118 °C (Reflux) | 60 - 80 °C |

| Solvent | Glacial Acetic Acid | DMF |

| Typical Yield | 85 - 95% | 60 - 75% |

| Product MW | 217.24 g/mol | 245.25 g/mol |

| Product Appearance | Off-white to pale yellow solid | Yellowish solid |

Visualizations

Logical and Experimental Workflows

Caption: Proposed two-step synthesis and purification workflow.

Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation on the pyrrole ring.

Potential Biological Significance and Applications

The pyrrole nucleus is a key structural motif in a vast number of biologically active compounds and pharmaceuticals.[12][13] Derivatives of 4-(pyrrol-1-yl)benzoic acid and 4-(2,5-dimethylpyrrol-1-yl)benzoic acid have been synthesized and investigated for their potential as antimicrobial and antitubercular agents.[14][15]

-

Antimicrobial and Antitubercular Activity: Several studies have reported that hydrazide analogs of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid exhibit significant in vitro activity against various bacterial strains and Mycobacterium tuberculosis.[15] The introduction of a formyl group, a versatile chemical handle, could allow for the synthesis of a new library of derivatives (e.g., Schiff bases, hydrazones) with potentially enhanced or novel biological activities.

-

Anticancer and Anti-inflammatory Properties: The pyrrole core is present in numerous compounds with demonstrated anticancer, antioxidant, and anti-inflammatory properties.[16][17] The specific substitution pattern of the target molecule warrants investigation into these therapeutic areas.

-

Enzyme Inhibition: The structural features of the target compound suggest it could be explored as an inhibitor for various enzymes, a common mechanism of action for many drugs.[16]

Hypothetical Signaling Pathway Interaction

Given the known antitubercular activity of similar compounds, one could hypothesize that this compound or its derivatives might interfere with essential biosynthetic pathways in Mycobacterium tuberculosis. For example, it could potentially inhibit enzymes involved in cell wall synthesis or folate biosynthesis, which are common targets for antibacterial drugs.

Caption: Potential mechanism of action via enzyme inhibition.

References

- 1. grokipedia.com [grokipedia.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Potential Biological Activity of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, in particular, have emerged as a promising class of compounds, exhibiting significant potential as antimicrobial, antifungal, and antitubercular agents.[2] Many of these compounds have been investigated as dual inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR), crucial enzymes in bacterial fatty acid and folic acid biosynthesis, respectively.[1][3][4]

This technical guide focuses on the specific derivative, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid . As a novel compound, direct literature on its synthesis and biological profile is not yet established. Therefore, this document provides a comprehensive, forward-looking analysis, detailing a proposed synthetic pathway and extrapolating potential biological activities based on the well-documented properties of its close analogs.

Proposed Synthesis

The synthesis of the target compound can be strategically approached in a two-step process. The first step involves the construction of the core pyrrole ring system, followed by the introduction of the formyl group onto the pyrrole ring.

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

The most direct and widely used method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[5][6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-aminobenzoic acid.[8] The reaction is typically carried out under acidic conditions and can be facilitated by conventional heating or microwave irradiation to improve yields and reduce reaction times.[9][10]

Step 2: Formylation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

With the parent pyrrole in hand, the next step is the introduction of a formyl group at the 3-position of the pyrrole ring. The Vilsmeier-Haack reaction is the method of choice for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[11][12] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14] The high reactivity of the pyrrole ring directs the electrophilic substitution to the C3 position.[11]

The proposed synthetic workflow is illustrated in the diagram below.

Experimental Protocols

Protocol 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Synthesis)

Materials:

-

4-Aminobenzoic acid

-

Hexane-2,5-dione (Acetonyl acetone)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.[8]

-

Add hexane-2,5-dione (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

Materials:

-

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) in an ice bath.[13]

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.[13]

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (1 equivalent) in anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 5 °C.[13]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.[14]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activities and Mechanism of Action

While the biological profile of this compound is yet to be determined, the extensive research on its analogs provides a strong basis for predicting its potential therapeutic applications. Derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, particularly the benzohydrazides, have demonstrated significant in vitro activity against Mycobacterium tuberculosis as well as other bacteria and fungi.[1][2]

A key mechanism of action identified for these analogs is the dual inhibition of two essential bacterial enzymes: Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR).[1][3][15]

-

Enoyl-ACP Reductase (InhA): This enzyme is a critical component of the bacterial fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of InhA disrupts cell wall integrity, leading to bacterial death.

-

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folic acid synthesis pathway, responsible for producing tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[3] Blocking DHFR disrupts DNA synthesis and repair, ultimately inhibiting bacterial growth.

The ability to target two distinct and essential pathways simultaneously is a highly desirable attribute in antimicrobial drug discovery, as it can potentially lead to a broader spectrum of activity and a lower likelihood of developing drug resistance.[3][15] Molecular docking studies on related compounds have revealed key binding interactions within the active sites of both InhA and DHFR.[1][4] It is therefore highly probable that this compound and its derivatives would also exhibit this dual inhibitory mechanism.

Quantitative Data on Analogs

The following tables summarize the reported in vitro biological activity for a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide analogs. This data provides a benchmark for the potential efficacy of the target compound and its future derivatives.

Table 1: In Vitro Antitubercular and Antibacterial Activity of Analogs [1]

| Compound ID | Substitution | Antitubercular MIC (μg/mL) vs. M. tuberculosis H37Rv | Antibacterial MIC (μg/mL) vs. S. aureus | Antibacterial MIC (μg/mL) vs. E. coli |

| 5f | 2-Chlorophenyl | 1.6 | 3.12 | 6.25 |

| 5i | 4-Nitrophenyl | 1.6 | 6.25 | 12.5 |

| 5j | 2-Nitrophenyl | 1.6 | 3.12 | 6.25 |

| 5k | 2,4-Dichlorophenyl | 0.8 | 1.56 | 3.12 |

| 5n | 4-Fluorophenyl | 1.6 | 6.25 | 12.5 |

Data is for N'-(2-(substituted-phenyl)acetyl)benzohydrazide derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Table 2: In Vitro Enzyme Inhibition by Analogs [1]

| Compound ID | Substitution | % Inhibition of M. tuberculosis DHFR | % Inhibition of M. tuberculosis InhA |

| 5f | 2-Chlorophenyl | 79.24 | 78.36 |

| 5i | 4-Nitrophenyl | 76.58 | 75.84 |

| 5j | 2-Nitrophenyl | 80.46 | 79.25 |

| 5k | 2,4-Dichlorophenyl | 84.24 | 83.64 |

| 5n | 4-Fluorophenyl | 75.84 | 74.92 |

Data is for N'-(2-(substituted-phenyl)acetyl)benzohydrazide derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

Conclusion

This technical guide outlines a clear and feasible synthetic route to the novel compound this compound using established chemical transformations. Based on the robust body of evidence from closely related analogs, this target compound and its future derivatives represent a promising avenue for the development of new antimicrobial agents. The potential for dual inhibition of both the mycolic acid and folic acid biosynthetic pathways suggests that these compounds could be effective against drug-resistant bacterial strains. The provided protocols and data serve as a foundational resource for researchers and drug development professionals interested in exploring this exciting chemical space. Further synthesis, in vitro and in vivo testing are warranted to fully elucidate the therapeutic potential of this class of molecules.

References

- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Vilsmeier-Haack Synthesis of 2,5-dimethyl-1H-(p-tolyl)-pyrrole-3-carboxaldehyde [orgspectroscopyint.blogspot.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid and outlines detailed experimental protocols for its quantitative determination in various organic solvents. Due to the limited availability of public data on this specific compound, this document serves as a foundational resource for researchers initiating solubility studies.

Predicted Solubility Profile

The molecular structure of this compound suggests a nuanced solubility profile. The presence of a carboxylic acid group introduces polarity and the potential for hydrogen bonding, implying some solubility in polar protic solvents. Conversely, the substituted pyrrole and benzene rings are nonpolar, which would contribute to solubility in less polar or nonpolar organic solvents. The formyl group adds to the overall polarity of the molecule.

Based on the principle of "like dissolves like," the following trends can be anticipated:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar regions of the molecule.

-

Moderate Solubility: Likely in alcohols like methanol, ethanol, and isopropanol, where the hydrogen bonding capabilities of the solvent can interact with the carboxylic acid group. Solubility may decrease with increasing alkyl chain length of the alcohol. Moderate solubility might also be observed in chlorinated solvents like dichloromethane and chloroform.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as the overall polarity of the molecule will likely hinder dissolution.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dichloromethane (DCM) | ||||

| Chloroform | ||||

| Toluene | ||||

| Hexanes |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the equilibrium solubility of an organic compound. The shake-flask method is a widely recognized and reliable technique.[1][2][3]

3.1. Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[1][3]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a visible excess of solid remains at equilibrium.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[2]

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in the respective solvent of known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[3]

-

If necessary, dilute the supernatant to fall within the linear range of the analytical method.

-

-

Data Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the determined concentration and any dilution factors.

-

3.2. High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in a large number of solvents, automated HTS methods can be employed. These methods often rely on kinetic or thermodynamic principles and may include techniques like laser nephelometry or automated liquid handling with subsequent analysis. While faster, these methods may provide apparent solubility rather than true equilibrium solubility and are best used for initial screening.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Analytical Phase of Solubility Measurement.

References

A Theoretical and Experimental Roadmap for the Characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical and experimental framework for the detailed characterization of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. While direct computational studies on this specific molecule are not yet available in published literature, this document leverages established theoretical methodologies applied to structurally analogous compounds to propose a robust research plan. The guide details prospective computational analyses using Density Functional Theory (DFT), outlines key experimental validation protocols, and presents anticipated data in a structured format to facilitate future research and development. The synthesis of related compounds, such as 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid, has been reported, suggesting the feasibility of the proposed experimental work. This document is intended to serve as a foundational resource for researchers in computational chemistry, medicinal chemistry, and materials science who are interested in exploring the properties and potential applications of this and related pyrrole derivatives.

Introduction

Pyrrole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The title compound, this compound, combines a substituted pyrrole core with a benzoic acid moiety, suggesting potential applications as a versatile synthetic intermediate or a bioactive agent. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structural, electronic, and spectroscopic properties of such novel molecules. These computational insights can guide synthetic efforts, aid in the interpretation of experimental data, and provide a rational basis for structure-activity relationship (SAR) studies.

This guide presents a prospective theoretical investigation of this compound, drawing parallels from computational studies on similar structures, such as 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and other pyrrole derivatives.[1][2] The proposed workflow encompasses geometry optimization, electronic structure analysis, and prediction of spectroscopic signatures, complemented by a detailed plan for experimental synthesis and validation.

Proposed Theoretical and Computational Methodologies

The theoretical investigation of the title compound would be centered around Density Functional Theory (DFT), a powerful quantum chemical method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry. This would be performed using a widely-used functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[1] The optimized structure would provide key geometrical parameters, including bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations on the optimized geometry would serve two purposes: to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectrum of the molecule.

Electronic Properties and Reactivity Descriptors

Analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of the molecule. The energies of these orbitals and the resulting HOMO-LUMO energy gap provide insights into the molecule's kinetic stability and charge transfer characteristics. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[2]

Spectroscopic Simulations

To facilitate the interpretation of experimental spectroscopic data, theoretical spectra would be simulated. Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis), providing information on the electronic transitions within the molecule. The vibrational frequencies obtained from the frequency calculations would be used to generate a theoretical IR spectrum, which can be compared with experimental data to confirm the molecular structure.

Anticipated Quantitative Data

The following tables summarize the anticipated quantitative data that would be obtained from the proposed theoretical calculations. The values presented are hypothetical and are based on data reported for structurally related molecules.[1][2]

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value |

| Dihedral Angle (Pyrrole-Benzene) | 40-50° |

| C=O Bond Length (Formyl) | ~1.22 Å |

| O-H Bond Length (Carboxylic Acid) | ~0.97 Å |

| C-N Bond Length (Pyrrole-Benzene) | ~1.45 Å |

Table 2: Predicted Electronic and Spectroscopic Properties

| Property | Predicted Value |

| HOMO Energy | -6.0 to -6.5 eV |

| LUMO Energy | -2.0 to -2.5 eV |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 eV |

| Dipole Moment | 3.0 to 4.0 D |

| Main IR Frequencies (cm⁻¹) | ~1680 (C=O, Formyl), ~1720 (C=O, Acid), ~3000-3100 (C-H), ~3300-3500 (O-H) |

| λmax (UV-Vis) | 280-320 nm |

Proposed Experimental Protocols

To validate the theoretical findings, a comprehensive experimental plan is essential. This would involve the synthesis of the target compound followed by its thorough characterization using various spectroscopic and analytical techniques.

Synthesis of this compound

A plausible synthetic route would involve a Paal-Knorr pyrrole synthesis.

Protocol:

-

Starting Materials: 4-aminobenzoic acid and 2,5-hexanedione.

-

Reaction: A mixture of 4-aminobenzoic acid and 2,5-hexanedione would be refluxed in a suitable solvent, such as ethanol or acetic acid, for several hours.

-

Formylation: The resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid would then be subjected to a Vilsmeier-Haack formylation reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.

-

Work-up and Purification: The reaction mixture would be neutralized, and the crude product would be extracted. Purification would be achieved through recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The synthesized compound would be characterized using the following techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: An experimental IR spectrum would be obtained and compared with the theoretically predicted spectrum to identify the characteristic functional groups.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be measured and compared with the TD-DFT calculations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: If suitable crystals can be grown, X-ray crystallography would provide the definitive solid-state structure, allowing for a direct comparison with the optimized geometry from DFT calculations.

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed workflows and the logical connections between the different stages of the investigation.

References

Methodological & Application

Synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves an initial Paal-Knorr condensation to form the pyrrole ring, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.

Introduction

Pyrrole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. The introduction of a formyl group onto the pyrrole ring provides a versatile handle for further chemical modifications, making these compounds essential intermediates in the synthesis of more complex molecules. The title compound, this compound, incorporates a carboxylic acid moiety, rendering it suitable for applications such as linker chemistry in drug-conjugate development or as a monomer for polymer synthesis. The following protocol details a reliable method for its preparation.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

-

Step 1: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid. This reaction involves the condensation of 4-aminobenzoic acid with 2,5-hexanedione in the presence of an acid catalyst to form the pyrrole ring.

-

Step 2: Vilsmeier-Haack Formylation. The intermediate from Step 1 is then formylated at the electron-rich 3-position of the pyrrole ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]

Experimental Protocols

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-Aminobenzoic acid | 137.14 | 13.71 g | 100 |

| 2,5-Hexanedione | 114.14 | 12.57 mL (11.41 g) | 100 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Ethanol | 46.07 | As needed | - |

| Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (13.71 g, 100 mmol) and glacial acetic acid (100 mL).

-

Stir the mixture to dissolve the solid.

-

Add 2,5-hexanedione (12.57 mL, 100 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 500 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid as a solid.

-

Dry the product under vacuum.

Expected Yield and Characterization:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Yield | 80-90% |

| Melting Point | 235-238 °C |

Step 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid | 215.24 | 10.76 g | 50 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.1 mL (8.43 g) | 55 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 5.1 mL, 55 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid (10.76 g, 50 mmol) in 50 mL of DMF in a separate flask.

-

Add the solution of the pyrrole derivative dropwise to the Vilsmeier reagent at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

A precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

-